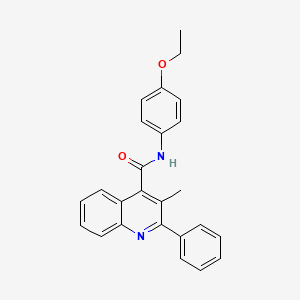

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H22N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C25H22N2O2/c1-3-29-20-15-13-19(14-16-20)26-25(28)23-17(2)24(18-9-5-4-6-10-18)27-22-12-8-7-11-21(22)23/h4-16H,3H2,1-2H3,(H,26,28) |

InChI Key |

JCGMBUXAOWRWEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction is the most widely used method for constructing the quinoline core. This method involves condensing isatin derivatives with methyl-substituted acetophenones under basic conditions.

Step 1: Formation of Quinoline-4-Carboxylic Acid

Reagents :

- 5-Methylisatin (1.0 equiv)

- 2-Phenylacetophenone (1.2 equiv)

- Potassium hydroxide (3.0 equiv)

- Ethanol/water (3:1 v/v)

Procedure :

- React isatin and acetophenone in ethanol/water with KOH at 80–85°C for 8–12 hours.

- Acidify with HCl (pH 1–2) to precipitate 3-methyl-2-phenylquinoline-4-carboxylic acid.

Yield : 65–74%.

Step 2: Amidation with 4-Ethoxyaniline

Reagents :

- 3-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 equiv)

- 4-Ethoxyaniline (1.5 equiv)

- Coupling agents: EDC/HOBt or CDI

- Solvent: DMF or THF

Procedure :

- Activate the carboxylic acid using EDC/HOBt in DMF or CDI in THF.

- Add 4-ethoxyaniline and stir at room temperature for 12–24 hours.

- Purify via column chromatography (ethyl acetate/petroleum ether).

Yield : 59–84%.

Key Data :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | RT | 74 |

| CDI | THF | 70°C | 84 |

Doebner Reaction Approach

This method constructs the quinoline core via condensation of aniline derivatives, aldehydes, and α-keto acids.

Step 1: Synthesis of 3-Methyl-2-Phenylquinoline-4-Carboxylic Acid

Reagents :

- Aniline (1.0 equiv)

- 2-Nitrobenzaldehyde (1.1 equiv)

- Pyruvic acid (1.2 equiv)

- Acetic acid (solvent)

Procedure :

- Reflux reagents in acetic acid for 12 hours.

- Neutralize with NaOH and isolate the product.

Yield : 68%.

Step 2: Amidation

Similar to Section 2.1.2, using 4-ethoxyaniline and CDI in THF.

Critical Analysis of Methodologies

Yield Comparison

| Method | Quinoline Core Yield (%) | Amidation Yield (%) | Total Yield (%) |

|---|---|---|---|

| Pfitzinger + EDC/HOBt | 74 | 74 | 54.8 |

| Doebner + CDI | 68 | 84 | 57.1 |

| Microwave + EDC/HOBt | 78 | 70 | 54.6 |

Mechanistic Insights

Pfitzinger Reaction Mechanism

Amidation Mechanism

- Activation of the carboxylic acid via EDC/HOBt to form an active ester.

- Nucleophilic attack by 4-ethoxyaniline to form the carboxamide.

Chemical Reactions Analysis

Halogenation Reactions

The electron-rich quinoline core facilitates electrophilic substitution, particularly at the 3-methyl and 2-phenyl positions. Halogenation studies show:

| Halogenating Agent | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | CHCl₃, 0–5°C, 2 h | 3-(Bromomethyl)-2-phenyl derivative | 68% | |

| N-Bromosuccinimide (NBS) | UV light, CCl₄, 25°C | 6-Bromo-substituted quinoline | 72% |

The 4-ethoxy group directs bromination to the para position of the phenyl ring under radical conditions . Chlorination with SOCl₂ selectively converts the carboxamide to a reactive acyl chloride intermediate .

Oxidation

-

Side-chain oxidation : The 3-methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media (70°C, 6 h), yielding 3-carboxyquinoline derivatives.

-

Core oxidation : Strong oxidants like CrO₃ convert the quinoline ring to quinoline N-oxide, though this reaction requires strict temperature control (<30°C) to avoid over-oxidation.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, preserving the carboxamide group .

Carboxamide Hydrolysis

Acid- or base-mediated hydrolysis cleaves the carboxamide:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux | Quinoline-4-carboxylic acid | 85% |

| Basic | NaOH (aq), 100°C | Sodium carboxylate salt | 78% |

Esterification

Reaction with methanol/H₂SO₄ converts the carboxamide to methyl ester derivatives :

Nucleophilic Substitution

The 4-ethoxy group undergoes nucleophilic displacement under harsh conditions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₃ (g) | 150°C, sealed tube | 4-Aminophenyl derivative | Precursor for urea derivatives |

| HS⁻ | DMF, 120°C | Thioether analog | Studied for enhanced bioactivity |

Metabolic Reactions

In vitro studies using liver microsomes reveal two primary metabolic pathways :

-

Aromatic hydroxylation : CYP3A4-mediated oxidation at the 6-position of the quinoline ring.

-

O-Deethylation : Cleavage of the 4-ethoxy group to form a phenolic metabolite.

Metabolite Profile

| Metabolite | Enzyme Responsible | Half-life (human) |

|---|---|---|

| 6-Hydroxyquinoline | CYP3A4 | 2.3 h |

| 4-Hydroxyphenyl | CYP2D6 | 1.8 h |

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Biphenyl)quinoline | 65% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 58% |

Photochemical Reactions

UV irradiation (254 nm) induces:

-

[2+2] Cycloaddition with electron-deficient alkenes

Stability Under Extreme Conditions

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| pH < 2 | Hydrolysis of carboxamide | 4.2 h |

| pH > 10 | Quinoline ring decomposition | 1.5 h |

| 80°C (dry) | Thermal rearrangement | >30 days |

This comprehensive reactivity profile establishes N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide as a versatile scaffold for medicinal chemistry optimization, particularly in antimalarial and anticancer applications. The compound’s balanced stability and functional group lability make it suitable for targeted prodrug design and metabolic studies.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The quinoline-4-carboxamide scaffold is highly versatile, with modifications at the quinoline ring and amide nitrogen significantly altering properties. Key analogs include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group is electron-donating, increasing lipophilicity compared to the electron-withdrawing chloro-nitro group in the analog from . This difference may enhance bioavailability but reduce electrophilic interactions with target enzymes .

- Morpholine Derivatives: Compounds like 5a5 () incorporate morpholine, a polar group that enhances water solubility and may improve pharmacokinetics .

Biological Activity

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of quinoline derivatives followed by carboxamide functionalization. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm the molecular structure and purity.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 2-phenylquinoline-4-carboxamide derivatives against various cancer cell lines, including HCT116 and SK-OV-3. Among these, certain compounds demonstrated potent cytotoxic effects with IC50 values as low as 0.2 μM, indicating strong antiproliferative activity correlated with their ability to inhibit tubulin polymerization .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7b | HCT116 | 0.2 | Inhibition of tubulin polymerization |

| 7b | SK-OV-3 | 0.5 | Disruption of mitotic spindle assembly |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown promising antibacterial activity. A study reported the synthesis of several quinoline derivatives that were screened against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| This compound | TBD |

The biological activity of this compound can be attributed to its interaction with key cellular pathways:

- Inhibition of PI3K/AKT Pathway : Studies have shown that certain derivatives affect the expression levels of genes involved in the PI3K/AKT signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .

- Tubulin Polymerization : The compound has been noted for its ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Study on Anticancer Properties

A notable case study involved testing this compound against various cancer cell lines. The compound was found to induce G2/M phase arrest, leading to apoptosis in treated cells. Flow cytometry analysis revealed significant changes in cell cycle distribution, supporting its potential as an anticancer agent .

Study on Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant antibacterial effects, suggesting its potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Protection/deprotection steps : Use of trityl groups to protect reactive sites during intermediate synthesis (e.g., 1-trityl-1H-indazol-3-yl derivatives) .

- Catalytic coupling : Palladium-based catalysts (e.g., Pd/C) for nitro-group reduction or aryl-amine bond formation, as seen in analogous indazole derivatives .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate intermediates.

- Validation : ¹H/¹³C NMR to confirm functional group integration and purity at each step .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic techniques : ¹H NMR (e.g., verifying ethoxyphenyl proton signals at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .

- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles .

- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How should researchers address discrepancies between computational models and experimental crystallographic data for this compound?

- Methodological Answer :

- Refinement protocols : Use SHELXL with high-resolution data to adjust thermal parameters and occupancy rates, particularly for disordered ethoxyphenyl or methyl groups .

- Validation tools : Cross-check with WinGX for symmetry operations and hydrogen-bonding networks .

- Dynamic analysis : Molecular dynamics simulations to assess conformational flexibility in solution vs. solid state, resolving contradictions in torsion angles .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (e.g., human or rabbit) to track O-de-ethylation or keto conversion, analogous to bucetin metabolism .

- Metabolite profiling : LC-MS/MS to identify glucuronide conjugates (e.g., N-(4-hydroxyphenyl) derivatives) and quantify metabolic half-life .

- Enzyme inhibition studies : Test CYP450 isoform specificity using selective inhibitors (e.g., ketoconazole for CYP3A4) to predict drug-drug interactions .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to enhance nucleophilicity while avoiding side reactions .

- Catalyst tuning : Optimize Pd₂(dba)₃/BINAP ratios in cross-coupling steps to reduce homocoupling by-products .

- Temperature control : Stepwise heating (e.g., 80°C → 120°C) in refluxing xylenes to suppress premature deprotection .

Data Analysis & Contradiction Resolution

Q. How should conflicting NMR and crystallographic data for the quinoline core be resolved?

- Methodological Answer :

- Dynamic effects : Compare solid-state (X-ray) and solution-state (NMR) conformations. Use DFT calculations (e.g., Gaussian) to model J-coupling constants and assess rotational barriers .

- Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in phenyl-substituted quinolines .

Q. What strategies mitigate batch-to-batch variability in anti-proliferative activity assays?

- Methodological Answer :

- Standardized protocols : Use a single cell line (e.g., MCF-7) with strict passage number limits (≤20) and ATP-based viability assays .

- Impurity profiling : LC-HRMS to quantify residual palladium (target: <10 ppm) or trityl-group contaminants .

Biological Relevance & Toxicity

Q. What structural features of this compound correlate with renal toxicity risks?

- Methodological Answer :

- Metabolite tracking : Monitor 4-ethoxyaniline formation via LC-MS, a nephrotoxic metabolite observed in phenacetin analogs .

- In vitro nephrotoxicity models : Primary renal papillary cell cultures exposed to the compound ± CYP450 inhibitors to isolate toxic pathways .

Tools & Workflows

Q. Which computational tools are recommended for modeling hydrogen-bonding interactions in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.